4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline
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Overview
Description
4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline is an organic compound that has garnered interest in various scientific fields due to its unique structural properties This compound is characterized by the presence of dibenzo[b,d]furan and naphthalene moieties, which contribute to its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where dibenzo[b,d]furan-4-boronic acid is coupled with 4-bromo-N-(4-(naphthalen-1-yl)phenyl)aniline in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline has several scientific research applications:
Organic Electronics: It is used as a hole-blocking material in OLEDs, enhancing the efficiency and lifespan of these devices.
Material Science: The compound’s stability and electronic properties make it suitable for use in various advanced materials.
Chemical Sensors: Its unique structure allows it to be used in the development of chemical sensors for detecting specific analytes.
Pharmaceutical Research:
Mechanism of Action
The mechanism by which 4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline exerts its effects is primarily through its electronic properties. The compound can act as a hole-blocking material in OLEDs by preventing the recombination of electrons and holes, thereby increasing the efficiency of light emission. The molecular targets and pathways involved include interactions with the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) levels, which are crucial for its function in electronic devices .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: A simpler analog that lacks the naphthalene moiety.
Naphthalene derivatives: Compounds with similar aromatic structures but different substituents.
Uniqueness
4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline is unique due to its combination of dibenzo[b,d]furan and naphthalene units, which provide a balance of stability and reactivity. This makes it particularly effective in applications requiring high thermal stability and efficient electronic properties .
Biological Activity
4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline is an organic compound that has attracted significant attention in various scientific fields due to its unique structural properties and potential biological activities. This compound features a dibenzo[b,d]furan moiety linked to a naphthalene-substituted aniline, which may confer distinct electronic and chemical characteristics that influence its biological interactions.
The molecular formula of this compound is C₃₄H₂₃N O, with a molecular weight of 461.55 g/mol. Its structural complexity allows it to participate in various chemical reactions, making it a candidate for diverse applications, particularly in organic electronics and pharmaceuticals .
The biological activity of this compound is primarily attributed to its electronic properties. It acts as a hole-blocking material in organic light-emitting diodes (OLEDs), enhancing the efficiency of light emission by preventing the recombination of charge carriers. The interactions at the molecular level involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for its function in electronic devices.
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have shown promising results against different cancer cell lines, indicating potential as anticancer agents.
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity.
Case Studies
- Anticancer Evaluation : In a study evaluating the anticancer properties of dibenzo[b,d]furan derivatives, it was found that certain modifications to the structure significantly enhanced cytotoxicity against breast cancer cell lines. The most potent analogs exhibited IC50 values in the nanomolar range, highlighting the potential for this class of compounds in cancer therapy .
- Antimicrobial Screening : A series of naphthalene-based compounds were tested for antimicrobial activity against various pathogens. Results indicated that modifications to the phenyl rings could enhance activity, suggesting a similar approach could be applied to this compound .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds is essential.
Compound | Structure | Biological Activity | IC50 (µM) |
---|---|---|---|
Compound A | Dibenzo[b,d]furan derivative | Anticancer | 0.7 |
Compound B | Naphthalene derivative | Antimicrobial | 0.9 |
This compound | Complex structure | TBD | TBD |
Properties
IUPAC Name |
N-(4-dibenzofuran-4-ylphenyl)-4-naphthalen-1-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H23NO/c1-2-9-28-23(7-1)8-5-11-29(28)24-15-19-26(20-16-24)35-27-21-17-25(18-22-27)30-12-6-13-32-31-10-3-4-14-33(31)36-34(30)32/h1-22,35H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVVKCFJISVVKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=C5OC7=CC=CC=C67 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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